Enhanced Lipophilicity: ACD/LogP Comparison vs. Dimebon (Latrepirdine)
The 1,1,3,3-tetramethyl substitution produces a substantially higher predicted octanol-water partition coefficient (ACD/LogP 3.39) compared to the 2,8-dimethyl clinical candidate Dimebon (measured log P 2.53) [1]. This 0.86 log-unit increase corresponds to a roughly 7.2-fold greater theoretical partition into lipid phases, which can translate into enhanced passive membrane permeability and blood-brain barrier penetration for CNS-targeted applications [2].
| Evidence Dimension | Lipophilicity (log P) |
|---|---|
| Target Compound Data | ACD/LogP = 3.39 |
| Comparator Or Baseline | Dimebon (latrepirdine): measured log P = 2.53 |
| Quantified Difference | Δ log P = +0.86 (~7.2× theoretical partition increase) |
| Conditions | Target: ACD/Labs Percepta v14.00 prediction; Comparator: experimental shake-flask measurement |
Why This Matters
Higher log P drives passive membrane permeability, a key determinant of intracellular target access and CNS exposure—critical considerations when selecting a γ-carboline scaffold for cell-based or in vivo pharmacology studies.
- [1] Gomzina, N. A., et al. [(11)C]Dimebon, radiosynthesis and lipophilicity of a new potential PET agent for imaging of Alzheimer's disease and Huntington's disease. J. Label. Compd. Radiopharm. 2010, 53, 296–298. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
